Sudan Red 7B
Overview
Description
Synthesis Analysis
Sudan Red dyes are synthesized through azo coupling reactions, which involve the reaction between diazonium compounds and phenolic or naphtholic compounds. The synthesis of Sudan Red 7B specifically involves the azo coupling of 2-naphthol with diazonium salts derived from aromatic amines. The synthesis process requires precise control of reaction conditions, including temperature, pH, and the molar ratios of reactants, to ensure the formation of the desired dye with high purity and yield.
Molecular Structure Analysis
The molecular structure of Sudan Red 7B is characterized by the presence of azo groups (-N=N-) that link aromatic rings. These azo groups are responsible for the dye's color and its ability to absorb light within specific wavelengths. Molecular structure analysis, often conducted using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, provides insights into the arrangement of atoms within the dye molecule, its stereochemistry, and the electronic distribution that contributes to its color properties.
Chemical Reactions and Properties
Sudan Red dyes, including Sudan Red 7B, undergo various chemical reactions, such as reduction of the azo group to an amine, which can lead to a change in color or loss of coloring ability. The dyes' chemical properties, such as solubility in organic solvents, lightfastness, and resistance to chemicals, are crucial for their application in different industries. The interaction of Sudan Red 7B with metals and other compounds can also affect its color and stability, influencing its suitability for specific applications.
Physical Properties Analysis
The physical properties of Sudan Red 7B, such as melting point, boiling point, and density, are important for its processing and application in industrial settings. These properties can influence the dye's behavior in formulations, its ease of application, and its performance in the final product. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to study these physical properties.
Chemical Properties Analysis
The chemical properties of Sudan Red 7B, including its reactivity, stability under various conditions, and interactions with substrates, determine its effectiveness as a dye. Studies on the dye's photostability, resistance to fading under light exposure, and susceptibility to chemical degradation are essential for ensuring its performance in applications where durability and colorfastness are critical.
- A. Eşme, S. Sagdinc, S. Yıldız (2014) conducted experimental and theoretical studies on Sudan Red G and its coordination compounds, providing insights into the molecular structure and properties of similar Sudan dyes (Eşme et al., 2014).
- M. Nagase, T. Matsueda, Y. Osaki (1989) developed a method for determining Sudan III, Sudan IV, and Sudan Red 7B in water, highlighting the analytical techniques for detecting these dyes (Nagase et al., 1989).
Scientific Research Applications
Marking Insects for Behavioral Studies : Sudan Red 7B dye is effective for marking pupae of the Asian corn borer. This application is crucial for field studies on adult dispersal and behavior (Caasi-Lit et al., 2018).
Termite Territory Research : The dye has been used in Korea for marking subterranean termites, Reticulitermes speratus, aiding in the study of their territory (Im & Han, 2020).
Food Safety Analysis : Sudan Red 7B's presence in food products is a concern due to its potential toxicity. Its detection and analysis are important for food safety research (Yang Ji-yuan, 2008).
Water Sample Analysis : A method has been developed using magnetic solid-phase extraction and high-performance liquid chromatography to determine Sudan Red dyes in water samples. This method is sensitive and reduces the consumption of toxic solvents (Zhou et al., 2019).
Detection in Food Samples : Sudan Red 7B can be accurately determined in hot chili food samples, with a detection limit of 0.002-0.012 ng g(-1). This development is significant for food analysis (Pardo et al., 2009).
Health Impact Research : Sudan Red dye has been reported to cause type-2 occupational asthma in a patient, highlighting its impact on health (Clofent et al., 2020).
Safety And Hazards
According to the safety data sheet, Sudan Red 7B should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured and ingestion and inhalation should be avoided. Dust formation should be avoided and it should not get in eyes, on skin, or on clothing. The container should be kept tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNTWQXVLKCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064266 | |
Record name | C.I. Solvent Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sudan Red 7B | |
CAS RN |
6368-72-5 | |
Record name | Sudan Red 7B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6368-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006368725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan Red 7B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT RED 19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QUH39Y06P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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